Cas no 2680686-78-4 (1-acetyl-octahydro-1H-indole-4-carboxylic acid)

1-acetyl-octahydro-1H-indole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-28273063
- 2680686-78-4
- 1-acetyl-octahydro-1H-indole-4-carboxylic acid
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- インチ: 1S/C11H17NO3/c1-7(13)12-6-5-8-9(11(14)15)3-2-4-10(8)12/h8-10H,2-6H2,1H3,(H,14,15)
- InChIKey: HQYNONIRLSKTER-UHFFFAOYSA-N
- SMILES: OC(C1CCCC2C1CCN2C(C)=O)=O
計算された属性
- 精确分子量: 211.12084340g/mol
- 同位素质量: 211.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 290
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 57.6Ų
1-acetyl-octahydro-1H-indole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28273063-10g |
1-acetyl-octahydro-1H-indole-4-carboxylic acid |
2680686-78-4 | 10g |
$3007.0 | 2023-09-09 | ||
Enamine | EN300-28273063-0.5g |
1-acetyl-octahydro-1H-indole-4-carboxylic acid |
2680686-78-4 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28273063-1.0g |
1-acetyl-octahydro-1H-indole-4-carboxylic acid |
2680686-78-4 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
Enamine | EN300-28273063-0.1g |
1-acetyl-octahydro-1H-indole-4-carboxylic acid |
2680686-78-4 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
Enamine | EN300-28273063-5.0g |
1-acetyl-octahydro-1H-indole-4-carboxylic acid |
2680686-78-4 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
Enamine | EN300-28273063-1g |
1-acetyl-octahydro-1H-indole-4-carboxylic acid |
2680686-78-4 | 1g |
$699.0 | 2023-09-09 | ||
Enamine | EN300-28273063-2.5g |
1-acetyl-octahydro-1H-indole-4-carboxylic acid |
2680686-78-4 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
Enamine | EN300-28273063-0.25g |
1-acetyl-octahydro-1H-indole-4-carboxylic acid |
2680686-78-4 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
Enamine | EN300-28273063-10.0g |
1-acetyl-octahydro-1H-indole-4-carboxylic acid |
2680686-78-4 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
Enamine | EN300-28273063-5g |
1-acetyl-octahydro-1H-indole-4-carboxylic acid |
2680686-78-4 | 5g |
$2028.0 | 2023-09-09 |
1-acetyl-octahydro-1H-indole-4-carboxylic acid 関連文献
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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6. Back matter
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
1-acetyl-octahydro-1H-indole-4-carboxylic acidに関する追加情報
Introduction to 1-acetyl-octahydro-1H-indole-4-carboxylic acid (CAS No. 2680686-78-4)
1-acetyl-octahydro-1H-indole-4-carboxylic acid, identified by the Chemical Abstracts Service registry number 2680686-78-4, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This molecule, characterized by its indole core structure modified with an acetyl group and a carboxylic acid moiety, has garnered attention due to its potential biological activities and its role in the synthesis of various pharmacologically relevant derivatives.
The indole scaffold is a privileged structure in drug discovery, known for its presence in numerous bioactive natural products and pharmaceuticals. The addition of an acetyl group at the 1-position and a carboxylic acid at the 4-position introduces specific functional handles that can be further modified to tailor biological properties. This compound represents a versatile building block for the development of novel therapeutic agents targeting a range of diseases.
Recent research has highlighted the importance of 1-acetyl-octahydro-1H-indole-4-carboxylic acid in the synthesis of molecules with potential antimicrobial, anti-inflammatory, and anticancer properties. The structural features of this compound allow for interactions with biological targets such as enzymes and receptors, making it a valuable candidate for further exploration.
In particular, studies have demonstrated that derivatives of 1-acetyl-octahydro-1H-indole-4-carboxylic acid can modulate key signaling pathways involved in disease progression. For instance, modifications at the acetyl group and carboxylic acid moiety have been shown to influence the binding affinity and selectivity of the compound towards specific targets. This has opened up new avenues for designing more effective and less toxic drugs.
The synthesis of 1-acetyl-octahydro-1H-indole-4-carboxylic acid involves multi-step organic transformations that highlight its synthetic utility. The indole core can be accessed through various methods, including cyclization reactions, while the acetylation and carboxylation steps can be performed using established chemical protocols. These synthetic strategies ensure that researchers can readily obtain this compound in sufficient quantities for further functionalization and biological testing.
One of the most compelling aspects of 1-acetyl-octahydro-1H-indole-4-carboxylic acid is its potential as a precursor for drug candidates. By incorporating different substituents into the indole ring or modifying the acetyl and carboxylic acid groups, chemists can generate a library of compounds with diverse biological activities. This approach aligns with modern drug discovery strategies that emphasize structure-based design and high-throughput screening.
Current research is also exploring the use of computational methods to predict the biological activity of derivatives of 1-acetyl-octahydro-1H-indole-4-carboxylic acid. Molecular modeling techniques, such as docking studies and quantum mechanical calculations, are being employed to understand how these compounds interact with their targets at the molecular level. This computational framework accelerates the drug discovery process by allowing researchers to prioritize promising candidates before conducting expensive wet-lab experiments.
The pharmacokinetic properties of 1-acetyl-octahydro-1H-indole-4-carboxylic acid and its derivatives are another area of active investigation. Understanding how these molecules are absorbed, distributed, metabolized, and excreted is crucial for developing drugs that are both effective and safe. Preclinical studies are being conducted to assess the bioavailability and metabolic stability of various derivatives, providing valuable insights into their potential therapeutic applications.
In conclusion, 1-acetyl-octahydro-1H-indole-4-carboxylic acid (CAS No. 2680686-78-4) is a versatile compound with significant potential in medicinal chemistry. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents, while ongoing research continues to uncover new ways to leverage its synthetic utility. As our understanding of biological targets improves and computational methods become more sophisticated, compounds like this are likely to play an increasingly important role in drug development.
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